(R)-Hydroxychloroquine

Descripción general

Descripción

(R)-Hydroxychloroquine, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₃₂ClN₃O₉P₂ and its molecular weight is 531.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-Hydroxychloroquine (HCQ) is a derivative of chloroquine, originally developed for malaria treatment. Its biological activity has expanded to include various autoimmune diseases and viral infections, notably COVID-19. This article reviews the mechanisms of action, therapeutic applications, and relevant research findings concerning this compound.

The biological activity of this compound is multifaceted, involving several mechanisms that contribute to its therapeutic effects:

- Alkalinization of Lysosomes and Endosomes : HCQ increases the pH within lysosomes and endosomes, which is crucial for the processing of antigens and the activation of immune responses. This mechanism is particularly significant in the context of autoimmune diseases like systemic lupus erythematosus (SLE) .

- Inhibition of Pro-inflammatory Cytokines : HCQ has been shown to reduce levels of pro-inflammatory cytokines such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α). This effect is beneficial in conditions characterized by excessive inflammation .

- Modulation of Autophagy : The drug interferes with autophagic processes, which can alter the immune response. This modulation is particularly relevant in viral infections where autophagy may facilitate viral replication .

- Downregulation of Chemokine Receptors : HCQ decreases the expression of C-X-C chemokine receptor type 4 (CXCR4), which plays a role in immune cell migration and inflammation .

- Antiviral Activity : In vitro studies have demonstrated that HCQ exhibits antiviral properties against SARS-CoV-2, reducing viral replication and cytopathic effects .

Therapeutic Applications

Autoimmune Diseases : HCQ is widely used in treating SLE and rheumatoid arthritis due to its immunomodulatory effects. Clinical studies have shown that HCQ therapy correlates with decreased disease activity markers in SLE patients .

COVID-19 Treatment : Initially, HCQ was considered a potential treatment for COVID-19. Early studies indicated its ability to reduce viral load in infected patients; however, subsequent research has produced mixed results regarding its efficacy and safety .

Case Studies

-

Systemic Lupus Erythematosus :

Cytokine Pre-treatment Level Post-treatment Level p-value IFN-α Elevated Decreased 0.0087 TNF-α Elevated Decreased Not significant -

COVID-19 Patients :

Patient Group Average Days to Negative PCR Clinical Improvement Rate HCQ Treated 4.4 75% Control 7.2 50%

Research Findings

Recent studies have further elucidated the biological activities of this compound:

- A study highlighted that modified ionic liquids derived from HCQ exhibited enhanced antiviral activity against SARS-CoV-2 compared to standard formulations .

- Another investigation into the pharmacokinetics of HCQ revealed that it reached effective concentrations more rapidly than chloroquine in lung tissues, suggesting better therapeutic potential for respiratory infections .

Propiedades

IUPAC Name |

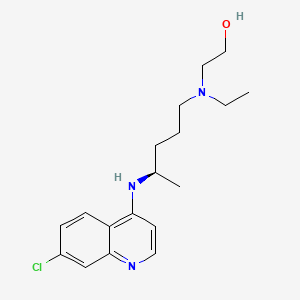

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGPRMXLTPCZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160180 | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-23-9 | |

| Record name | (R)-Hydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLOROQUINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.